molecular formula C7H12O2S B6200464 rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis CAS No. 2694063-13-1

rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis

Cat. No. B6200464
CAS RN: 2694063-13-1
M. Wt: 160.2
InChI Key:
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Description

Rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis (RSCC) is an important organic compound used in various scientific research applications. It is a cyclic sulfonate ester with a chiral center and is commonly used in asymmetric synthesis. RSCC is known to have several biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis is used in various scientific research applications, including asymmetric synthesis, drug development, and enzyme inhibition. It is used as a chiral auxiliary in asymmetric synthesis of compounds such as amino acids and peptides. It is also used in drug development due to its ability to inhibit enzymes such as cytochrome P450 and acetylcholinesterase. In addition, it has been used in the synthesis of a number of biologically active compounds.

Mechanism of Action

Rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis has also been found to bind to other proteins, such as the chaperone protein Hsp90, which may have implications for drug development.
Biochemical and Physiological Effects
rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for laboratory use. In addition, it is a chiral compound, making it useful for asymmetric synthesis. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, which can limit its effectiveness in some reactions. In addition, it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for research on rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis. One potential direction is to further explore its mechanism of action, as well as its effects on other proteins and enzymes. In addition, further research could be done to explore its potential applications in drug development and enzyme inhibition. Other potential directions include exploring its potential use as a chiral auxiliary in asymmetric synthesis, as well as its potential effects on other biochemical and physiological processes.

Synthesis Methods

Rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis can be synthesized through the reaction of (1R,2R)-1-chlorocyclohexane-1-carboxylic acid and thiocyanate. The reaction is conducted in an aqueous solution of sodium hydroxide and sodium chloride at a temperature of 60-70°C. The reaction yields a mixture of rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis and its enantiomer, rac-(1S,2S)-2-sulfanylcyclohexane-1-carboxylic acid, cis (SSCC). The two compounds can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Sodium sulfide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Bromination of cyclohexene to form racemic mixture of cis- and trans-1,2-dibromocyclohexane using bromine", "2. Treatment of cis-1,2-dibromocyclohexane with sodium sulfide to form racemic mixture of cis- and trans-1,2-dithiocyclohexane", "3. Oxidation of cis-1,2-dithiocyclohexane to form racemic mixture of cis- and trans-1,2-dicarboxycyclohexane using sodium hydroxide and hydrogen peroxide", "4. Reduction of cis-1,2-dicarboxycyclohexane to form racemic mixture of cis- and trans-1,2-dihydroxycyclohexane using sodium borohydride", "5. Protection of cis-1,2-dihydroxycyclohexane as a cyclic acetal using methanol and hydrochloric acid", "6. Reduction of cis-1,2-diacetalcyclohexane to form racemic mixture of cis- and trans-1,2-diaminocyclohexane using sodium cyanoborohydride", "7. Deprotection of cis-1,2-diaminocyclohexane using hydrochloric acid to form rac-(1R,2R)-2-sulfanylcyclohexane-1-carboxylic acid, cis", "8. Purification of the product using recrystallization and/or column chromatography" ] }

CAS RN

2694063-13-1

Molecular Formula

C7H12O2S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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